molecular formula C11H18O B050818 1-Adamantanemethanol CAS No. 770-71-8

1-Adamantanemethanol

Cat. No.: B050818
CAS No.: 770-71-8
M. Wt: 166.26 g/mol
InChI Key: MDVGOOIANLZFCP-UHFFFAOYSA-N
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Description

Adamantanemethanol (AM) is a synthetic compound derived from adamantane, a three-dimensional carbon-based molecule. It is an important research compound due to its unique properties and potential applications in various fields such as medicine, chemistry, and biotechnology. Adamantanemethanol is a versatile, non-toxic compound that has been used in a wide range of studies in the scientific community.

Scientific Research Applications

  • Synthesis of Novel Compounds : 1-Adamantanemethanol is used in the synthesis of new chemical compounds. For instance, 3-amino-1-adamantanemethanol was synthesized from adamantane carboxylic acid, yielding a total yield of 43% (Lu-lu Cai et al., 2011).

  • Optical Properties in Nanotubes : The filling of single-walled carbon nanotube films with this compound shows effects of charge transfer, especially when treated with 1-bromoadamantane. This indicates its role in the study of nanomaterials and their optical properties (A. Tonkikh et al., 2016).

  • Functionalization of Adamantane Derivatives : Research shows the conversion of this compound into various functionalized adamantanes, which are important in the synthesis of novel compounds (T. Qu et al., 2020).

  • Pharmacological Evaluation : Adamantane derivatives, including those derived from this compound, have been evaluated for their pharmacological properties, such as their effects as cannabimimetic drugs of abuse (S. Banister et al., 2013).

  • Photostability Studies : Silicon(IV) phthalocyanines containing adamantane moieties, synthesized using this compound, show high photostability and efficiency in generating singlet oxygen. This has implications in material science and photodynamic therapy (Xiao-min Shen et al., 2010).

  • Phase Transition Studies : The study of polymorphism and phase transitions in 1-adamantane-methanol contributes to the understanding of molecular structures and their transformations (B. B. Hassine et al., 2015).

  • Antimicrobial Activity : New derivatives of adamantane synthesized from 1-adamantane-methanol showed promising antimicrobial activity against various microorganisms (A. Orzeszko et al., 2000).

  • Catalytic Applications : The use of this compound as an initiator in the ring-opening polymerisation of ε-caprolactone demonstrates its potential in catalysis and material science (Ioannis K Kouparitsas et al., 2019).

  • Medicinal Chemistry : The adamantane structure, including this compound, plays a significant role in medicinal chemistry due to its influence on drug properties like absorption, distribution, metabolism, excretion, and hydrophobic effects (G. Lamoureux & Graciela Artavia, 2010).

Safety and Hazards

In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove the person to fresh air and keep comfortable for breathing . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person .

Mechanism of Action

Target of Action

1-Adamantanemethanol is a complex molecule that primarily interacts with β-cyclodextrin . The β-cyclodextrin is a cyclic oligosaccharide produced from starch via enzymatic conversion and is widely used in food, pharmaceutical, and chemical industries due to its ability to form inclusion complexes with a variety of guest molecules .

Mode of Action

This compound acts as a guest molecule and forms complexes with β-cyclodextrin . This interaction results in the formation of inclusion complexes, where the this compound molecule is encapsulated within the β-cyclodextrin molecule . This encapsulation can alter the physical and chemical properties of the guest molecule, potentially enhancing its stability, solubility, and bioavailability .

Biochemical Pathways

The formation of β-cyclodextrin complexes can influence various biochemical processes by altering the properties of the guest molecule . For instance, it can enhance the solubility of hydrophobic compounds, potentially influencing their absorption and distribution within biological systems .

Pharmacokinetics

The formation of β-cyclodextrin complexes can potentially enhance the bioavailability of the guest molecule . By increasing the solubility and stability of the guest molecule, β-cyclodextrin can enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the properties of the β-cyclodextrin complexes it forms . These complexes can alter the physical and chemical properties of the guest molecule, potentially influencing its biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation and stability of β-cyclodextrin complexes can be influenced by factors such as temperature, pH, and the presence of other molecules

Properties

IUPAC Name

1-adamantylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGOOIANLZFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227818
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-71-8
Record name Tricyclo[3.3.1.13,7]decane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
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Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
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Synthesis routes and methods I

Procedure details

Methyl-1-adamantanecarboxylate (104 gm.) dissolved in 465 ml. anhydrous ether was added over a 2 hour period to 37.5 gm. lithium aluminum hydride in 753 ml. anhydrous ether. The mixture was stirred an additional 2 hours, cooled and water added gradually. The ether was separated. The water was extracted twice with ether and the combined ether layers dried and concentrated. The residual solid was dissolved in methanol and water was added to precipitate the product which was filtered and dried over P2O5 to give 80 gm., m.p. 113.5°-15.5°.
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Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that 1 millimole of 1-hydroxymethyladamantane was used instead of 1-decanol and 6 ml of 1,2-dichloroethane was employed in lieu of trifluoromethylbenzene, to give 1-adamantanecarbaldehyde in a conversion rate of 1-hydroxymethyladamantane of 76% (yield 58%).
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Synthesis routes and methods III

Procedure details

To 39 g (0.17 moles) of zinc bromide, 29.8 g (0.17 mole) of hydrobromic acid were added. To the solution thus obtained, 11.5 g (0.069 mole) of 1-adamantyl methylalcohol which was prepared by the method shown in (1) was added and the mixture was refluxed for 11 hours. After the reaction mixture was brought to room temperature, 200 ml of water were added to this and extracted with two 300 ml portions of ether. After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water, the resulting ether layer was dehydrated with anhydrous magnesium sulfate and was filtered. Ether was then distilled away. Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C) to purify it, and 13 g of 1-adamantyl methyl bromide were obtained. Melting point of the product was 37°-39° C and the yield was 84%.
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Adamantanemethanol
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Reactant of Route 6
1-Adamantanemethanol

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